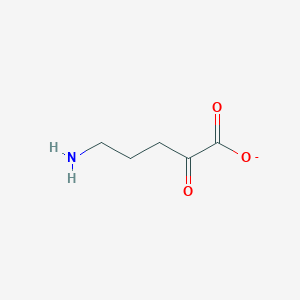
5-amino-2-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-oxopentanoate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of a 5-amino-2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Precursor : 5-Amino-4-oxopentanoic acid (5-aminolevulinic acid) is a key precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These are central to various biological processes, including photosynthesis, oxygen transport, and electron transport. A synthetic scheme to prepare any isotopomer of 5-aminolevulinic acid in high yield has been developed (Shrestha‐Dawadi & Lugtenburg, 2003).
Analytical Method Development : A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, has been described. This method is critical for understanding the metabolic pathways of related compounds in various health conditions (Schadewaldt, Wendel, & Hammen, 1996).
Photodynamic Therapy : 5-Aminolaevulinic acid (ALA) and its derivatives, including 5-amino-4-oxopentanoate, have been used in photodynamic therapy (PDT) for the treatment of actinic keratosis and other neoplastic skin diseases. A study compared a new gel formulation of ALA with established treatments, demonstrating its potential in dermatological applications (Dirschka et al., 2012).
Pancreatic Islet Metabolism : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, revealing its role in stimulating islet-cell respiration, ketone-body formation, and biosynthetic activity. This provides insights into metabolic processes in pancreatic cells (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis : Various methods for the synthesis of 5-amino-4-oxopentanoic acid and its hydrochloride have been developed, showcasing its chemical versatility and applications in synthesizing related compounds (Yuan, 2006); (Konarev, Lukyanets, & Negrimovskii, 2007).
Protease Assay Development : A chromogenic amino acid derived from 5-amino-4-oxopentanoic acid has been used to develop a selective assay for HIV-protease, highlighting its utility in biomedical research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Radiotracer Synthesis : The compound has been utilized in the synthesis of precursors for PET radiotracers, demonstrating its application in diagnostic imaging and cancer research (Liu et al., 2017).
Enzyme Inhibition Study : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of 5-amino-2-oxopentanoate, has been synthesized and tested for inhibitory activity against the enzyme acetylcholinesterase, indicating its potential in enzyme inhibition studies (Líns et al., 2015).
Eigenschaften
Produktname |
5-amino-2-oxopentanoate |
|---|---|
Molekularformel |
C5H8NO3- |
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
5-amino-2-oxopentanoate |
InChI |
InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9)/p-1 |
InChI-Schlüssel |
BWHGMFYTDQEALD-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(=O)C(=O)[O-])CN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



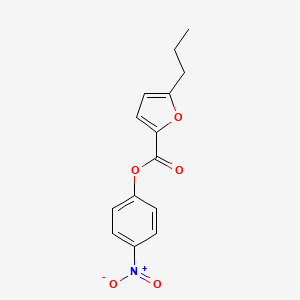
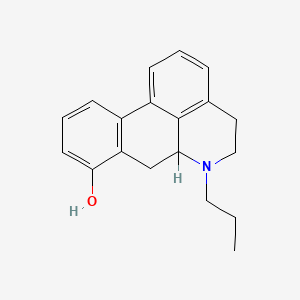
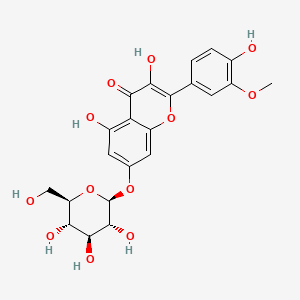
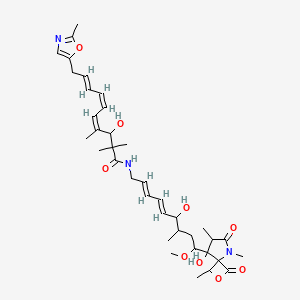
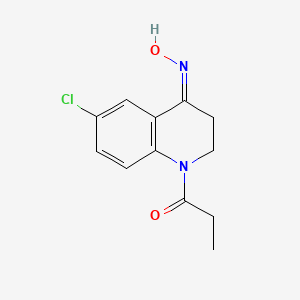
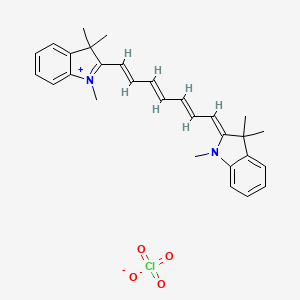
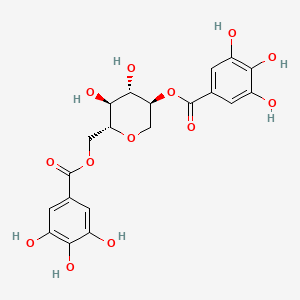
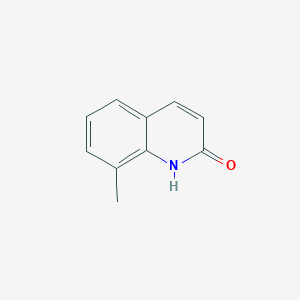
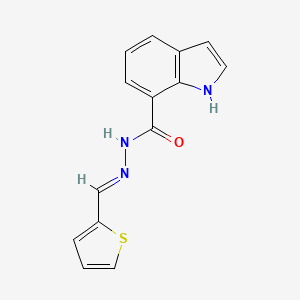
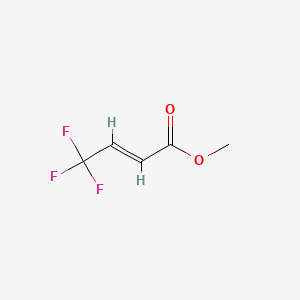
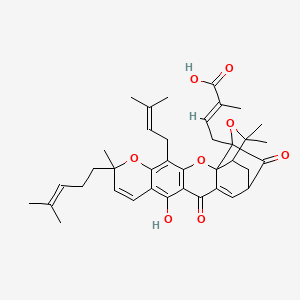
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)